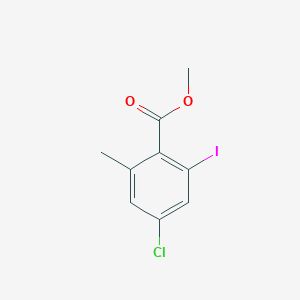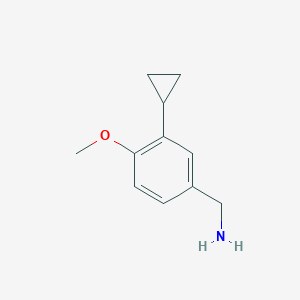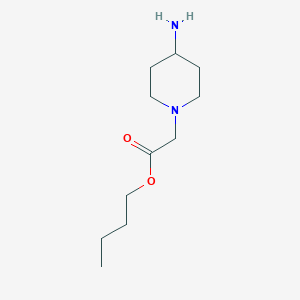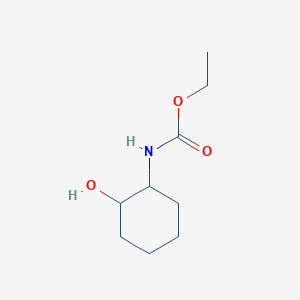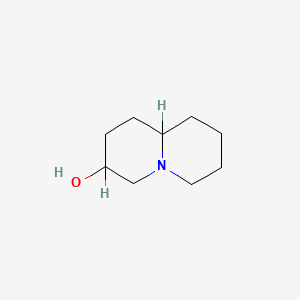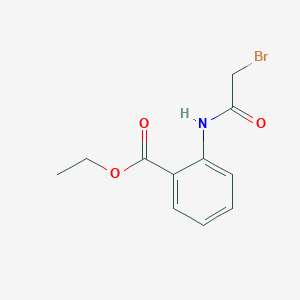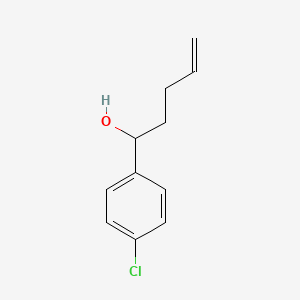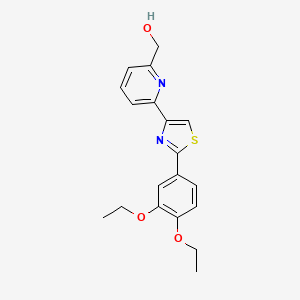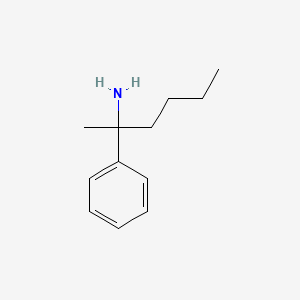
2-Phenylhexan-2-amine
Overview
Description
Alpha-Butyl-alpha-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a methyl group attached to the alpha position of a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 2-Phenylhexan-2-amine involves the reductive amination of a suitable ketone or aldehyde with an amine. For instance, the reaction of butylbenzyl ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride can yield the desired amine.
Leuckart Reaction: Another method involves the Leuckart reaction, where the corresponding ketone is reacted with formamide and then reduced to form the amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Butyl-alpha-methylbenzylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Alpha-Butyl-alpha-methylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Phenylhexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Alpha-Methylbenzylamine: Similar in structure but lacks the butyl group.
Alpha-Ethyl-alpha-methylbenzylamine: Contains an ethyl group instead of a butyl group.
Alpha-Phenylethylamine: Lacks the methyl and butyl groups but has a similar benzylamine core.
Uniqueness: Alpha-Butyl-alpha-methylbenzylamine is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-phenylhexan-2-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9H,3-4,10,13H2,1-2H3 |
InChI Key |
CNFNXDFPHOSBHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

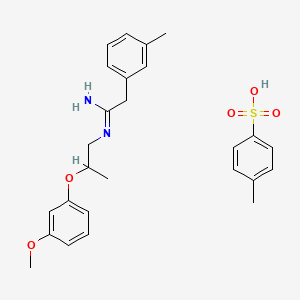
![8-Bromothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8694712.png)
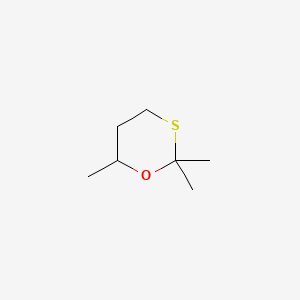
![N-[3-(4-Hydroxyphenyl)propyl]acetamide](/img/structure/B8694731.png)

